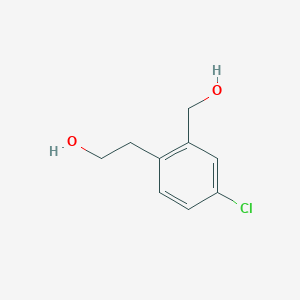
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol
Overview
Description
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol is an organic compound that belongs to the class of alcohols and phenols. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further substituted with a chlorine atom and a hydroxymethyl group. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol typically involves the chlorination of a suitable phenolic precursor followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 4-chlorophenol with formaldehyde under basic conditions to form the hydroxymethyl derivative. This intermediate is then subjected to further reactions to introduce the ethanol moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, forming simpler hydrocarbons.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of biological molecules, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)ethanol: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
4-Chloro-2-hydroxybenzyl alcohol: Similar structure but with different substitution patterns, affecting its chemical properties.
4-Chloro-3-hydroxybenzyl alcohol: Another isomer with distinct reactivity and uses.
Uniqueness
2-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and chlorine groups allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2-[4-chloro-2-(hydroxymethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H11ClO2/c10-9-2-1-7(3-4-11)8(5-9)6-12/h1-2,5,11-12H,3-4,6H2 |
InChI Key |
KSMLGHDAQKIDMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














